molecular formula C13H17N3 B11759061 [(1-methyl-1H-pyrazol-5-yl)methyl](2-phenylethyl)amine

[(1-methyl-1H-pyrazol-5-yl)methyl](2-phenylethyl)amine

Cat. No.: B11759061
M. Wt: 215.29 g/mol
InChI Key: YXUPGEQHOXVNOF-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-5-yl)methylamine is an organic compound that features a pyrazole ring and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrazole with 2-phenylethylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of (1-methyl-1H-pyrazol-5-yl)methylamine may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-5-yl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(1-methyl-1H-pyrazol-5-yl)methylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-1H-pyrazol-5-yl)methylamine is unique due to its specific combination of a pyrazole ring and a phenylethylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-2-phenylethanamine

InChI

InChI=1S/C13H17N3/c1-16-13(8-10-15-16)11-14-9-7-12-5-3-2-4-6-12/h2-6,8,10,14H,7,9,11H2,1H3

InChI Key

YXUPGEQHOXVNOF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCCC2=CC=CC=C2

Origin of Product

United States

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